Physicochemical Profiling & Synthetic Utility of 2-Aminomethyl-5-trifluoromethylthiazole
Physicochemical Profiling & Synthetic Utility of 2-Aminomethyl-5-trifluoromethylthiazole
The following technical guide details the physicochemical properties, synthetic accessibility, and medicinal chemistry utility of 2-Aminomethyl-5-trifluoromethylthiazole .
CAS: 1211532-33-0 | Formula:
Executive Summary
2-Aminomethyl-5-trifluoromethylthiazole is a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD) and lead optimization. It combines the pharmacologically privileged thiazole scaffold with a trifluoromethyl (
This compound serves as a strategic bioisostere for ethyl or isopropyl amines, offering a distinct electronic profile due to the strong electron-withdrawing nature of the
Molecular Architecture & Electronic Properties
The molecule consists of a 1,3-thiazole core substituted at the C2 position with an aminomethyl group (
Electronic Effects
-
5-Trifluoromethyl Group: Acts as a powerful electron-withdrawing group (EWG) via induction (
). This significantly reduces the electron density of the thiazole ring. -
Thiazole Nitrogen (N3): The basicity of the ring nitrogen is drastically reduced by the C5-
group, rendering it non-basic under physiological conditions ( ). -
Exocyclic Amine: The electron-deficient thiazole ring exerts an inductive pull on the C2-methylene group, which in turn lowers the
of the primary amine compared to a standard benzylamine or alkylamine.
Visualization: Electronic Structure & SAR
The following diagram illustrates the key structural features and their impact on physicochemical properties.
Physicochemical Properties Profile
The following data represents a consensus of calculated values and comparative analysis with structurally related fluorinated thiazoles, as specific experimental datasets for CAS 1211532-33-0 are limited in open literature.
| Property | Value / Range | Implications for Drug Design |
| Molecular Weight | 182.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Predicted LogP | 1.1 ± 0.3 | Moderate lipophilicity; significantly higher than non-fluorinated analog (LogP ~ -0.3). |
| Predicted LogD (pH 7.4) | ~0.1 – 0.5 | Distribution coefficient suggests good water solubility at physiological pH. |
| Amine pKa (Predicted) | 7.8 – 8.2 | Lower than typical alkyl amines (9.5–10.5). Increases fraction of neutral species at physiological pH, potentially improving CNS penetration. |
| Ring Nitrogen pKa | < 1.0 | Non-basic; will not protonate under physiological conditions. |
| Polar Surface Area (PSA) | ~45-50 | Favorable for membrane permeability (Target < 140 |
| H-Bond Donors / Acceptors | 2 / 5 | |
| Physical State | Solid / Low-melting Solid | Likely a hydrochloride salt in commercial forms to ensure stability. |
Synthetic Accessibility & Protocols
Synthesis of 2-aminomethyl-5-trifluoromethylthiazole typically employs a modified Hantzsch Thiazole Synthesis . Direct condensation of 2-amino-thioacetamide is often avoided due to polymerization risks; therefore, a protected amine strategy is recommended.
Recommended Synthesis Workflow
Reaction: Condensation of 3-bromo-1,1,1-trifluoroacetone with
Step 1: Hantzsch Cyclization
-
Reagents:
-Boc-glycinethioamide (1.0 eq), 3-Bromo-1,1,1-trifluoroacetone (1.1 eq). -
Solvent: Ethanol or DMF.
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: The thioamide sulfur attacks the alpha-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.
-
Workup: Evaporate solvent, neutralize with
, and extract with Ethyl Acetate. Purify via silica gel chromatography.
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.
-
Conditions: Stir at room temperature for 1–2 hours.
-
Isolation: Concentrate in vacuo. The product is typically isolated as the hydrochloride or trifluoroacetate salt.
Visualization: Synthetic Pathway
Medicinal Chemistry Applications
Bioisosteric Replacement
This scaffold is an effective bioisostere for:
-
Ethyl/Isopropyl amines: The
group mimics the steric bulk of an isopropyl group but with inverted electronic properties. -
Benzylamines: The thiazole ring provides a pseudo-aromatic spacer, but with lower lipophilicity than a phenyl ring (though
compensates for this).
Modulation of Basicity (pKa Tuning)
In drug development, high basicity (pKa > 9) can lead to:
-
High entrapment in lysosomes (lysosomotropism).
-
Poor blood-brain barrier (BBB) permeability due to high ionization.
-
hERG channel toxicity.
Advantage: By incorporating the electron-deficient 5-trifluoromethylthiazole, the pKa of the aminomethyl group is lowered to the 7.8–8.2 range . This increases the concentration of the uncharged, membrane-permeable species at physiological pH (7.4) without sacrificing solubility.
Metabolic Stability
The C5 position of thiazoles is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Blocking this position with a metabolically inert Trifluoromethyl (
References
-
PubChem Compound Summary.2-Amino-5-trifluoromethylthiazole derivatives.
-
ChemicalBook.CAS 1211532-33-0 Product Entry.
-
AK Scientific.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
effects).
